phenyl(1H-tetrazol-1-yl)acetic acid

Overview

Description

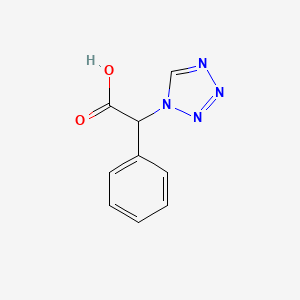

Phenyl(1H-tetrazol-1-yl)acetic acid (CAS: 876716-29-9, molecular formula: C₉H₈N₄O₂) is a heterocyclic carboxylic acid featuring a tetrazole ring linked to a phenyl group via an acetic acid bridge. Its molecular weight is 204.19 g/mol, and it is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing antibiotic drugs . The tetrazole moiety confers metabolic stability and bioisosteric properties, making it valuable in drug design. The crystal structure of related tetrazole-acetic acid derivatives reveals that the carboxyl group is nearly perpendicular to the tetrazole ring (dihedral angle: ~87.3°), a conformation that enhances coordination capabilities in metal-organic frameworks .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl(1H-tetrazol-1-yl)acetic acid typically involves the formation of the tetrazole ring followed by its attachment to the phenylacetic acid. One common method is the [3+2] cycloaddition reaction between an azide and a nitrile. For instance, phenylacetonitrile can react with sodium azide under acidic conditions to form the tetrazole ring, which is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production methods for tetrazole derivatives often employ eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to achieve high yields with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: Phenyl(1H-tetrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenylacetic acid derivatives.

Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

Substitution: The hydrogen atoms on the tetrazole ring can be substituted with various functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products:

Oxidation: Phenylacetic acid derivatives.

Reduction: Amine derivatives.

Substitution: Alkyl or aryl-substituted tetrazole derivatives.

Scientific Research Applications

Antimicrobial Activity

PTAA and its derivatives have been synthesized and evaluated for their antimicrobial properties. Studies indicate that tetrazole compounds exhibit notable activity against a range of bacteria and fungi. For instance, certain tetrazole derivatives were shown to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anti-inflammatory Properties

PTAA has been investigated for its anti-inflammatory potential. In animal models, compounds derived from PTAA demonstrated significant reduction in edema induced by carrageenan, suggesting a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs). For example, one study reported that a derivative of PTAA showed an ED50 comparable to indomethacin .

| Compound | Model | ED50 (µmol) | Reference |

|---|---|---|---|

| PTAA Derivative | Carrageenan-induced | 9.28 | |

| Indomethacin | Carrageenan-induced | 9.28 |

Antiviral Activity

Research has also highlighted the antiviral properties of PTAA derivatives. Compounds have been synthesized that inhibit the replication of Herpes Simplex Virus and influenza virus A, showcasing their potential as antiviral agents .

Pesticide Development

PTAA has been explored as a potential pesticide due to its biological activity against plant pathogens. Tetrazole derivatives have shown effectiveness against various fungi that affect crops, making them candidates for further development as agricultural fungicides .

Synthesis of Functional Materials

The unique chemical structure of PTAA allows it to be used in the synthesis of functional materials, including polymers and coatings with specific properties such as enhanced thermal stability and chemical resistance .

Case Study: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of PTAA derivatives and evaluated their antimicrobial activities against clinically relevant strains. The results indicated that modifications to the phenyl group significantly enhanced antimicrobial potency, particularly against resistant strains of bacteria .

Case Study: Anti-inflammatory Mechanism

A study conducted on the anti-inflammatory effects of PTAA derivatives revealed that these compounds inhibit pro-inflammatory cytokine production in vitro, providing insights into their mechanism of action and potential therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of phenyl(1H-tetrazol-1-yl)acetic acid and its derivatives often involves interaction with biological targets through hydrogen bonding and electrostatic interactions. The tetrazole ring can mimic the carboxyl group, allowing the compound to interact with enzymes and receptors in a manner similar to carboxylic acids. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Steric Effects : The dihedral angle between the tetrazole and carboxyl groups in this compound (~87.3°) is critical for its coordination properties, as seen in analogs like 2-(4-(1H-tetrazol-1-yl)phenyl)acetic acid .

- Bioactivity : Compounds with para-substituted tetrazole-phenyl groups exhibit superior pharmacological activity compared to ortho- or meta-substituted analogs due to reduced steric hindrance .

- Synthetic Flexibility: Derivatives with methylene spacers (e.g., 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid) show enhanced solubility in polar solvents, facilitating reactions in aqueous media .

Biological Activity

Phenyl(1H-tetrazol-1-yl)acetic acid (PTAA) is a compound that has garnered attention due to its diverse biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

PTAA is characterized by the presence of a phenyl group attached to a tetrazole ring and an acetic acid moiety. Its molecular formula is . The unique structural features of PTAA contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

PTAA exhibits a range of biological activities, which can be categorized as follows:

- Antidiabetic Activity : Tetrazole derivatives, including PTAA, have been identified as potential agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. These compounds can enhance insulin sensitivity and glucose uptake in cells, making them candidates for antidiabetic therapies .

- Antimicrobial Properties : PTAA has shown significant antimicrobial activity against various pathogens. In studies involving bacterial strains like Staphylococcus aureus and Klebsiella pneumoniae, PTAA derivatives demonstrated high efficacy, suggesting their potential use as antibacterial agents .

- Anti-inflammatory Effects : The tetrazole moiety is known to exhibit anti-inflammatory properties. Compounds with this structure have been reported to inhibit cyclooxygenase enzymes, thereby reducing inflammation .

The biological activity of PTAA can be attributed to several mechanisms:

- PPAR Agonism : Research indicates that PTAA can activate PPARγ, leading to improved lipid metabolism and glucose homeostasis. This mechanism is crucial for developing treatments for metabolic disorders such as type 2 diabetes .

- Inhibition of Enzymatic Activity : PTAA and its derivatives have been shown to inhibit key enzymes involved in metabolic pathways. For instance, they may act as inhibitors of aldose reductase and dipeptidyl peptidase-4 (DPP-4), both of which are important targets in diabetes management .

Case Studies and Research Findings

Several studies highlight the biological activity of PTAA and its derivatives:

- Antidiabetic Effects : A study demonstrated that a derivative of PTAA exhibited an EC50 value significantly lower than that of existing antidiabetic drugs like pioglitazone, indicating superior potency in activating PPARγ .

- Antimicrobial Efficacy : In laboratory tests, PTAA showed effective inhibition against both Gram-positive and Gram-negative bacteria. The compound's mechanism involved disrupting bacterial cell wall synthesis, leading to cell death .

- Inflammation Reduction : In vitro assays revealed that PTAA derivatives could reduce the production of pro-inflammatory cytokines in immune cells, suggesting their potential application in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for phenyl(1H-tetrazol-1-yl)acetic acid, and how is its structural integrity validated?

this compound is synthesized via nucleophilic substitution or cyclization reactions. A common method involves reacting tetrazole derivatives with haloacetic acids under basic conditions. Structural validation typically employs X-ray crystallography to confirm the tetrazole ring orientation and hydrogen-bonding networks. For example, the crystal structure of 2-(1H-tetrazol-1-yl)acetic acid revealed a planar tetrazole ring and intermolecular O–H···N hydrogen bonds stabilizing the lattice . Spectroscopic techniques (NMR, IR) are used to verify functional groups, with -NMR showing distinct peaks for the acetic acid moiety (δ ~4.5 ppm for CH) and tetrazole protons (δ ~8.5–9.5 ppm) .

Q. How is this compound utilized as a pharmaceutical intermediate?

The compound serves as a precursor for antibiotics and coordination complexes due to its bifunctional nature (tetrazole for metal binding and carboxylic acid for conjugation). For instance, it is used to synthesize β-lactam antibiotics, where the tetrazole ring enhances metabolic stability . Its coordination properties with transition metals (e.g., Cu, Zn) are exploited in designing metallodrugs or catalysts, as demonstrated by its ability to form stable chelates .

Advanced Research Questions

Q. What methodologies optimize the synthesis of this compound derivatives under sustainable conditions?

Continuous-flow chemistry significantly enhances reaction efficiency and reduces waste. For example, Tortoioli et al. achieved >90% yield for a triazole-acetic acid derivative using a microreactor, minimizing solvent use and reaction time . Key parameters include:

- Flow rate : 0.5–2 mL/min to ensure residence time for complete conversion.

- Catalyst loading : Reduced CuSO/sodium ascorbate (0.1–0.5 mol%) in click chemistry protocols .

- Temperature control : 60–80°C to prevent side reactions. This approach improves scalability and aligns with green chemistry principles .

Q. How can contradictions in the coordination behavior of tetrazole-acetic acid derivatives be resolved?

Discrepancies in metal-binding affinity (e.g., preference for Cu over Zn) arise from solvent polarity and pH. Systematic studies using UV-Vis titration and DFT calculations reveal that:

- Solvent effects : Polar aprotic solvents (DMF) favor monodentate binding, while water promotes bidentate coordination.

- pH dependency : Deprotonation of the carboxylic acid (pKa ~2.5) enhances chelation at neutral pH . X-ray absorption spectroscopy (XAS) further clarifies metal-ligand bond distances and oxidation states .

Q. What strategies address crystallization challenges in this compound derivatives?

Poor crystallization is mitigated by:

- Solvent selection : Methanol/water mixtures (7:3 v/v) yield high-quality single crystals by slow evaporation.

- Additives : Trace acetic acid (1–2%) promotes hydrogen-bonded network formation, as seen in the monohydrate structure .

- Temperature gradients : Cooling from 50°C to 25°C over 48 hours reduces polymorphism .

Properties

IUPAC Name |

2-phenyl-2-(tetrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c14-9(15)8(13-6-10-11-12-13)7-4-2-1-3-5-7/h1-6,8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVWFPKUWFVUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390215 | |

| Record name | phenyl(1H-tetrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876716-29-9 | |

| Record name | phenyl(1H-tetrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.